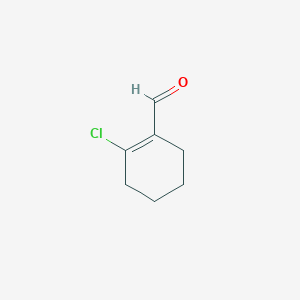

2-Chlorocyclohex-1-enecarbaldehyde

Description

Structure

3D Structure

Properties

IUPAC Name |

2-chlorocyclohexene-1-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9ClO/c8-7-4-2-1-3-6(7)5-9/h5H,1-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRPFOCFIHOUPNU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(=C(C1)C=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40473012 | |

| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.60 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1680-73-5 | |

| Record name | 2-CHLOROCYCLOHEX-1-ENECARBALDEHYDE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40473012 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 2-Chlorocyclohex-1-enecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of 2-Chlorocyclohex-1-enecarbaldehyde (CAS No. 1680-73-5). The information is compiled from various sources to assist researchers and professionals in drug development and other scientific endeavors. While experimental data for some properties are available, others are based on computational predictions and should be interpreted accordingly.

Core Physical Properties

This compound is a halogenated unsaturated aldehyde with a molecular formula of C₇H₉ClO.[1] Its structure, featuring a chlorine atom and a formyl group attached to a cyclohexene ring, makes it a reactive intermediate in organic synthesis.

Quantitative Physical Data

The following table summarizes the key quantitative physical properties of this compound. It is important to note that there is a discrepancy in the reported physical state of this compound at room temperature, with some sources describing it as a solid and others implying it is a liquid by providing a boiling point. This may be due to variations in purity or polymorphic forms.

| Property | Value | Remarks |

| Molecular Formula | C₇H₉ClO | [1] |

| Molecular Weight | 144.60 g/mol | [1] |

| Boiling Point | 88-90 °C at 11 Torr | |

| Melting Point | Not available | Data not found in the searched literature. |

| Density | 1.13 g/cm³ | Predicted value. |

| Refractive Index | 1.5198 | Measured at 20 °C. |

| Water Solubility | 1.4 g/L | Slightly soluble at 25 °C. |

| XLogP3-AA | 1.8 | Computed log P value, indicating moderate lipophilicity.[1] |

Spectroscopic Data

-

¹H NMR: An aldehydic proton signal (CHO) typically appears in the downfield region (δ 9-10 ppm). Protons on the cyclohexene ring would be expected in the olefinic (δ 5-7 ppm) and aliphatic (δ 1-3 ppm) regions.

-

¹³C NMR: The carbonyl carbon of the aldehyde would resonate significantly downfield (δ 190-200 ppm). The sp² carbons of the double bond would appear in the range of δ 120-150 ppm, and the sp³ carbons of the ring would be found further upfield.

-

Infrared (IR) Spectroscopy: A strong carbonyl (C=O) stretching vibration for the aldehyde is expected around 1680-1700 cm⁻¹. A C=C stretching vibration for the alkene should be present around 1640 cm⁻¹, and C-H stretching vibrations for the aldehyde and the ring would also be observed.

Experimental Protocols

While specific experimental protocols for the determination of the physical properties of this compound were not found, this section provides detailed, generalized methodologies for the key experiments.

Synthesis and Purification via Vilsmeier-Haack Reaction

A common method for the synthesis of α-chloro-α,β-unsaturated aldehydes is the Vilsmeier-Haack reaction. This involves the formylation of a ketone using a Vilsmeier reagent, which is typically prepared from a formamide (like N,N-dimethylformamide, DMF) and an activating agent (like phosphorus oxychloride, POCl₃).

Protocol:

-

Vilsmeier Reagent Formation: In a cooled, inert atmosphere, phosphorus oxychloride is added dropwise to an excess of N,N-dimethylformamide with stirring. This exothermic reaction forms the electrophilic Vilsmeier reagent, [(CH₃)₂N=CHCl]⁺PO₂Cl₂⁻.

-

Formylation: Cyclohexanone, dissolved in a suitable solvent like DMF, is then added to the prepared Vilsmeier reagent at a controlled temperature.

-

Reaction Quench and Work-up: The reaction mixture is stirred for a specified period, after which it is carefully quenched by pouring it onto crushed ice or a cold aqueous solution of a base (e.g., sodium acetate or sodium carbonate) to neutralize the acidic components and hydrolyze the intermediate iminium salt to the aldehyde.

-

Extraction and Purification: The product is extracted from the aqueous layer using an appropriate organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are washed with brine, dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), and the solvent is removed under reduced pressure. The crude product can then be purified by vacuum distillation or column chromatography on silica gel.

Determination of Boiling Point at Reduced Pressure

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For compounds that may decompose at their atmospheric boiling point, the boiling point is determined at a reduced pressure.

Protocol:

-

A small amount of the purified liquid is placed in a distillation flask equipped with a magnetic stirrer or boiling chips.

-

The flask is connected to a vacuum distillation apparatus, which includes a condenser, a receiving flask, and a connection to a vacuum pump and a manometer.

-

The system is evacuated to the desired pressure, which is monitored by the manometer.

-

The flask is heated gently. The temperature of the vapor is measured with a thermometer placed so that the top of the bulb is level with the side arm of the distillation head.

-

The temperature at which a steady condensation of the liquid is observed in the condenser at the recorded pressure is the boiling point at that pressure.

Measurement of Refractive Index

The refractive index is a measure of how much the path of light is bent, or refracted, when it enters a material. It is a characteristic physical property of a substance. An Abbe refractometer is commonly used for this measurement.

Protocol:

-

The prisms of the Abbe refractometer are cleaned with a soft tissue and a suitable solvent (e.g., ethanol or acetone) and allowed to dry.

-

A few drops of the liquid sample are placed on the surface of the measuring prism.

-

The prisms are closed and locked. For accurate measurements, the temperature of the prisms is controlled by a circulating water bath, typically set to 20.0 °C.

-

Light is directed through the sample, and the telescope is adjusted to bring the dividing line between the light and dark fields into sharp focus.

-

The compensator is adjusted to remove any color fringes from the dividing line.

-

The refractometer is adjusted so that the sharp dividing line is centered on the crosshairs of the eyepiece.

-

The refractive index is then read directly from the instrument's scale.

Logical Workflow for Physical Property Determination

The following diagram illustrates a logical workflow for the synthesis and characterization of the physical properties of this compound.

Caption: Workflow for Synthesis and Physical Property Determination.

References

An In-depth Technical Guide to 2-Chlorocyclohex-1-enecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and synthesis of 2-Chlorocyclohex-1-enecarbaldehyde, a key building block in organic synthesis. The information is curated for researchers, scientists, and professionals in drug development who require detailed chemical data and experimental procedures.

Chemical Structure and Properties

This compound is a cyclic organic compound featuring a cyclohexene ring substituted with a chlorine atom and a formyl (aldehyde) group on adjacent carbon atoms of the double bond.

Chemical Structure:

Figure 1: 2D Chemical Structure of this compound

Table 1: Chemical and Physical Properties

| Property | Value | Source |

| CAS Number | 1680-73-5 | [1] |

| Molecular Formula | C₇H₉ClO | [1] |

| Molecular Weight | 144.6 g/mol | [1] |

| IUPAC Name | 2-chlorocyclohex-1-ene-1-carbaldehyde | [1] |

| SMILES | O=CC1=C(Cl)CCCC1 | [1] |

| Physical Form | Brown to Dark-brown Solid | Sigma-Aldrich |

| Storage Temperature | 2-8 °C | Sigma-Aldrich |

| Purity | 95.00% | [1] |

Synthesis

The primary method for the synthesis of this compound is the Vilsmeier-Haack reaction. This reaction involves the formylation of an activated substrate, in this case, cyclohexanone, using a Vilsmeier reagent, which is typically a mixture of a substituted amide like N,N-dimethylformamide (DMF) and an acid chloride such as phosphorus oxychloride (POCl₃).

Vilsmeier-Haack Reaction: General Workflow

The synthesis can be conceptualized in the following stages:

Figure 2: General workflow for the Vilsmeier-Haack synthesis.

Experimental Protocol: Vilsmeier-Haack Reaction of Cyclohexanone

While a specific, detailed protocol for the synthesis of this compound is not extensively documented in publicly available literature, a general procedure based on the Vilsmeier-Haack reaction of ketones is as follows. Note: This is a generalized protocol and requires optimization for specific laboratory conditions.

Materials:

-

Cyclohexanone

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Dichloromethane (or other suitable anhydrous solvent)

-

Sodium acetate or sodium bicarbonate solution

-

Ice

-

Standard laboratory glassware for organic synthesis under anhydrous conditions

Procedure:

-

Preparation of the Vilsmeier Reagent: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF. Cool the flask in an ice-salt bath. Add phosphorus oxychloride dropwise to the cooled DMF with constant stirring, maintaining the temperature below 5 °C. The formation of the Vilsmeier reagent (a chloroiminium salt) is an exothermic reaction. After the addition is complete, stir the mixture for an additional 30 minutes at low temperature.

-

Reaction with Cyclohexanone: To the freshly prepared Vilsmeier reagent, add a solution of cyclohexanone in an anhydrous solvent (e.g., dichloromethane) dropwise, while maintaining the low temperature.

-

Reaction Progression: After the addition of cyclohexanone, allow the reaction mixture to slowly warm to room temperature and then heat to a moderate temperature (e.g., 50-60 °C) for several hours to ensure the completion of the reaction. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Hydrolysis: After the reaction is complete, cool the mixture in an ice bath. Carefully and slowly pour the reaction mixture onto crushed ice. This step hydrolyzes the intermediate iminium salt to the aldehyde.

-

Work-up: Neutralize the acidic solution by the slow addition of a saturated sodium bicarbonate or sodium acetate solution until the pH is neutral. Extract the aqueous layer with a suitable organic solvent (e.g., dichloromethane or diethyl ether). Combine the organic extracts, wash with brine, and dry over an anhydrous drying agent (e.g., anhydrous sodium sulfate).

-

Purification: Remove the solvent under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel to yield this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted Spectroscopic Data

| Spectroscopy | Predicted Peaks/Signals |

| ¹H NMR | - Aldehyde proton (CHO): singlet, ~9.5-10.5 ppm. - Methylene protons adjacent to the double bond and the chlorinated carbon: multiplets, ~2.2-2.6 ppm. - Other methylene protons on the cyclohexene ring: multiplets, ~1.6-1.9 ppm. |

| ¹³C NMR | - Aldehyde carbonyl carbon: ~190-200 ppm. - Vinylic carbon bearing the aldehyde group: ~140-150 ppm. - Vinylic carbon bearing the chlorine atom: ~130-140 ppm. - Methylene carbons of the cyclohexene ring: ~20-40 ppm. |

| IR Spectroscopy | - C=O stretch (aldehyde): strong absorption around 1670-1690 cm⁻¹. - C=C stretch (alkene): absorption around 1620-1640 cm⁻¹. - C-H stretch (aldehyde): two weak bands around 2720 and 2820 cm⁻¹. - C-Cl stretch: absorption in the fingerprint region, typically 600-800 cm⁻¹. |

| Mass Spectrometry | - Molecular ion peak (M⁺) at m/z 144 and an isotope peak (M+2) at m/z 146 with a ratio of approximately 3:1, characteristic of a compound containing one chlorine atom. - Fragmentation may involve the loss of Cl (M-35), CHO (M-29), and other fragments. |

Applications in Synthesis

This compound is a versatile intermediate in organic synthesis. The presence of three reactive sites—the aldehyde, the carbon-carbon double bond, and the chloro-substituent—allows for a variety of chemical transformations. It is a valuable precursor for the synthesis of more complex molecules, particularly in the development of novel pharmaceutical compounds and other fine chemicals. For instance, it can be used in the synthesis of various heterocyclic compounds.

Safety Information

Appropriate safety precautions should be taken when handling this compound and the reagents used in its synthesis. The Vilsmeier-Haack reaction involves corrosive and reactive chemicals. It is essential to work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

References

An In-depth Technical Guide to 2-Chlorocyclohex-1-enecarbaldehyde (CAS: 1680-73-5)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Chlorocyclohex-1-enecarbaldehyde (CAS No. 1680-73-5), a versatile bifunctional organic intermediate. The document details its chemical and physical properties, outlines a detailed experimental protocol for its synthesis via the Vilsmeier-Haack reaction, and explores its potential applications in organic synthesis, particularly in the construction of heterocyclic scaffolds relevant to drug discovery. This guide is intended to be a valuable resource for researchers and professionals in the fields of medicinal chemistry, organic synthesis, and pharmaceutical development.

Chemical Identity and Physical Properties

This compound is a cyclic organic compound featuring both an aldehyde and a vinyl chloride functional group. These functionalities make it a reactive and valuable building block in synthetic chemistry.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| CAS Number | 1680-73-5 | [1][2] |

| Molecular Formula | C₇H₉ClO | [1][2] |

| Molecular Weight | 144.60 g/mol | [1][2] |

| IUPAC Name | 2-chlorocyclohex-1-ene-1-carbaldehyde | [1][2] |

| Synonyms | 2-Chloro-1-formyl-1-cyclohexene, 2-chlorocyclohexene-1-carbaldehyde | [1][2] |

| Physical Form | Brown to dark-brown solid or colorless to yellow liquid | |

| Purity | Typically ≥95% | |

| Storage Temperature | 2-8 °C | |

| Solubility | Slightly soluble in water (1.4 g/L at 25 °C, estimated) |

Note: Some physical properties, such as physical form, may vary between suppliers.

Synthesis of this compound

The primary synthetic route to this compound is the Vilsmeier-Haack formylation of cyclohexanone. This reaction utilizes a Vilsmeier reagent, typically generated in situ from phosphorus oxychloride (POCl₃) and N,N-dimethylformamide (DMF).

Reaction Scheme

Experimental Protocol: Vilsmeier-Haack Formylation of Cyclohexanone

This protocol is based on established procedures for the Vilsmeier-Haack reaction.

Materials and Reagents:

-

N,N-Dimethylformamide (DMF), anhydrous

-

Phosphorus oxychloride (POCl₃)

-

Cyclohexanone

-

Dichloromethane (DCM), anhydrous

-

Sodium acetate, saturated aqueous solution

-

Ice

-

Diethyl ether or Ethyl acetate

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (3 equivalents). Cool the flask to 0 °C in an ice bath.

-

Slowly add phosphorus oxychloride (1.2 equivalents) dropwise via the dropping funnel while maintaining the temperature at 0-5 °C.

-

After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, during which the Vilsmeier reagent (a chloroiminium salt) will form.

-

Reaction with Cyclohexanone: Dissolve cyclohexanone (1 equivalent) in a minimal amount of anhydrous dichloromethane and add it dropwise to the prepared Vilsmeier reagent at 0 °C.

-

After the addition, allow the reaction mixture to warm to room temperature and then heat to 60-70 °C for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice with vigorous stirring.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

Extraction: Transfer the mixture to a separatory funnel and extract the product with diethyl ether or ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine, then dry over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter off the drying agent and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by vacuum distillation or column chromatography on silica gel to afford pure this compound.

Spectroscopic Data (Predicted)

Table 2: Predicted ¹H NMR Spectral Data (CDCl₃)

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constants (J, Hz) |

| Aldehyde (-CHO) | 9.5 - 10.5 | Singlet (s) | - |

| Cyclohexene (-CH₂-) | 2.5 - 2.8 | Multiplet (m) | - |

| Cyclohexene (-CH₂-) | 2.2 - 2.5 | Multiplet (m) | - |

| Cyclohexene (-CH₂-) | 1.6 - 1.9 | Multiplet (m) | - |

Table 3: Predicted ¹³C NMR Spectral Data (CDCl₃)

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| Aldehyde (C=O) | 188 - 192 |

| Vinylic Carbon (-C-Cl) | 140 - 145 |

| Vinylic Carbon (-C-CHO) | 135 - 140 |

| Cyclohexene (-CH₂-) | 30 - 35 |

| Cyclohexene (-CH₂-) | 20 - 25 |

| Cyclohexene (-CH₂-) | 18 - 22 |

Table 4: Predicted IR and Mass Spectrometry Data

| Spectroscopy | Characteristic Signals |

| IR (Infrared) | ~2930-2850 cm⁻¹ (C-H stretch, aliphatic)~2820, 2720 cm⁻¹ (C-H stretch, aldehyde)~1680-1700 cm⁻¹ (C=O stretch, conjugated aldehyde)~1620-1640 cm⁻¹ (C=C stretch)~750-800 cm⁻¹ (C-Cl stretch) |

| MS (Mass Spec.) | Molecular Ion (M⁺): m/z 144 (³⁵Cl), 146 (³⁷Cl)Key Fragments: [M-H]⁺, [M-Cl]⁺, [M-CHO]⁺ |

Reactivity and Applications in Drug Development

This compound is a valuable intermediate for the synthesis of complex organic molecules due to its two reactive sites: the aldehyde group and the β-chloro-α,β-unsaturated system. This bifunctionality allows for the construction of various heterocyclic systems, which are common scaffolds in many pharmaceuticals.

Reactions with Nucleophiles

The compound is an excellent substrate for reactions with dinucleophiles, leading to the formation of fused heterocyclic rings. A prominent example is its reaction with amidines or guanidines to form substituted tetrahydroquinazolines, which are precursors to quinazoline-based drugs.

Potential in Medicinal Chemistry

The β-chloro-α,β-unsaturated aldehyde moiety is a precursor to a variety of important heterocyclic cores in medicinal chemistry, including:

-

Pyrimidines: Reaction with urea or thiourea derivatives can lead to the formation of fused pyrimidine rings. The pyrimidine scaffold is present in numerous anticancer, antiviral, and antibacterial drugs.

-

Quinazolines: As mentioned, reaction with amidines can yield quinazoline derivatives. This structural motif is found in kinase inhibitors used in oncology, such as Gefitinib and Erlotinib.

-

Pyrazoles: Reaction with hydrazine derivatives can be used to construct fused pyrazole systems, which are known to exhibit a wide range of biological activities, including anti-inflammatory and analgesic properties.

While direct application of this compound in the synthesis of a marketed drug is not prominently documented, its utility as a building block for creating libraries of these privileged heterocyclic scaffolds for screening in drug discovery programs is significant.

Safety Information

This compound should be handled with care in a well-ventilated fume hood, using appropriate personal protective equipment (PPE), including gloves and safety glasses.

Table 5: GHS Hazard Information

| Pictogram | Signal Word | Hazard Statement(s) |

|

| Warning | H302: Harmful if swallowed. |

Precautionary Statements:

-

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.

-

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.

-

P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.

Conclusion

This compound is a highly reactive and versatile synthetic intermediate. Its efficient synthesis via the Vilsmeier-Haack reaction and its ability to undergo cyclization reactions with various nucleophiles make it a valuable tool for synthetic and medicinal chemists. The potential to readily construct diverse heterocyclic scaffolds, such as pyrimidines and quinazolines, positions this compound as a key building block in the early stages of drug discovery and development for generating novel molecular entities. Further research into its applications is likely to uncover new synthetic pathways and lead to the development of innovative therapeutic agents.

References

2-Chlorocyclohex-1-enecarbaldehyde molecular weight

An In-depth Technical Guide on the Molecular Properties of 2-Chlorocyclohex-1-enecarbaldehyde

This document provides a detailed overview of the molecular weight and related properties of the chemical compound this compound. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Chemical Identity and Molecular Weight

This compound is a chemical compound with the molecular formula C7H9ClO.[1] Its molecular weight is a fundamental property for quantitative analysis, formulation, and various experimental procedures.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference.

| Property | Value | Source |

| Molecular Formula | C7H9ClO | PubChem[1] |

| Molecular Weight | 144.60 g/mol | PubChem[1] |

| Exact Mass | 144.0341926 Da | PubChem[1] |

| IUPAC Name | 2-chlorocyclohexene-1-carbaldehyde | PubChem[1] |

| CAS Number | 1680-73-5 | PubChem[1] |

Experimental Protocols

The determination of the molecular weight of a compound like this compound is typically achieved through mass spectrometry. A detailed, generalized protocol for this analytical technique is provided below.

Mass Spectrometry for Molecular Weight Determination

Objective: To determine the exact mass and confirm the molecular weight of this compound.

Methodology:

-

Sample Preparation: A dilute solution of the compound is prepared in a suitable volatile solvent, such as methanol or acetonitrile.

-

Ionization: The sample is introduced into the mass spectrometer and ionized. Common ionization techniques for a molecule of this type include Electrospray Ionization (ESI) or Electron Impact (EI).

-

Mass Analysis: The ionized molecules (and their fragments) are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., Quadrupole, Time-of-Flight).

-

Detection: The separated ions are detected, and a mass spectrum is generated, which plots ion intensity versus m/z.

-

Data Analysis: The peak corresponding to the molecular ion [M]+ or a protonated/adducted molecule (e.g., [M+H]+, [M+Na]+) is identified to determine the exact mass of the compound.

Logical Relationship Diagram

The following diagram illustrates the logical flow from the molecular formula to the calculated molecular weight.

Caption: Logical workflow for calculating molecular weight.

References

An In-depth Technical Guide to the Synthesis of 2-Chlorocyclohex-1-enecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Chlorocyclohex-1-enecarbaldehyde is a valuable bifunctional molecule containing both an aldehyde and a vinyl chloride moiety. This structure makes it a versatile intermediate in organic synthesis, particularly for the construction of various heterocyclic compounds and other complex molecular architectures relevant to the pharmaceutical and fine chemical industries. The primary and most established method for the synthesis of this compound is the Vilsmeier-Haack reaction, a powerful tool for the formylation of activated organic substrates. This technical guide provides a comprehensive overview of the synthesis of this compound, focusing on the Vilsmeier-Haack reaction pathway. It includes a detailed, generalized experimental protocol, a summary of relevant quantitative data from related reactions, and visualizations of the reaction mechanism and experimental workflow.

Introduction

The synthesis of functionalized cyclic compounds is a cornerstone of modern organic chemistry, with significant implications for drug discovery and materials science. This compound (CAS No. 1680-73-5) is a key building block due to its reactive functional groups, which allow for a diverse range of chemical transformations.[1] The Vilsmeier-Haack reaction, which employs a Vilsmeier reagent typically generated in situ from N,N-dimethylformamide (DMF) and an acid chloride like phosphorus oxychloride (POCl₃), stands out as an efficient method for the preparation of this and similar compounds.[2][3] This reaction proceeds via an electrophilic substitution on an electron-rich substrate, in this case, the enol or enolate form of cyclohexanone. This guide will delve into the specifics of this synthetic pathway.

The Vilsmeier-Haack Reaction Pathway

The synthesis of this compound from cyclohexanone is achieved through the Vilsmeier-Haack reaction. The overall transformation involves the formylation and chlorination of the cyclohexanone ring.

Reagents and Substrates

The key components for this synthesis are:

-

Substrate: Cyclohexanone

-

Vilsmeier Reagent Precursors:

-

N,N-Dimethylformamide (DMF) - serves as the formyl group source.

-

Phosphorus oxychloride (POCl₃) - acts as an activating agent to form the electrophilic Vilsmeier reagent.[3]

-

Reaction Mechanism

The reaction mechanism can be broken down into two main stages: the formation of the Vilsmeier reagent and the subsequent reaction with cyclohexanone.

Stage 1: Formation of the Vilsmeier Reagent (Chloroiminium Ion)

First, N,N-dimethylformamide reacts with phosphorus oxychloride to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[2]

Stage 2: Reaction with Cyclohexanone

Cyclohexanone, in equilibrium with its enol form, acts as the nucleophile. The enol attacks the electrophilic Vilsmeier reagent. Subsequent elimination and hydrolysis steps lead to the formation of the final product, this compound.

The following diagram illustrates the logical flow of the Vilsmeier-Haack reaction for the synthesis of this compound.

Caption: Vilsmeier-Haack reaction pathway for the synthesis of this compound.

Quantitative Data

| Parameter | Value/Condition | Source |

| Substrate | General Electron-Rich Arene | [4] |

| Reagents | (Chloromethylene)dimethyliminium Chloride, DMF, NaOAc, H₂O | [4] |

| Solvent | DMF | [4] |

| Temperature | 0 °C to Room Temperature | [4] |

| Reaction Time | 6.5 hours | [4] |

| Yield | 77% | [4] |

Experimental Protocol

The following is a generalized experimental protocol for the synthesis of this compound via the Vilsmeier-Haack reaction, adapted from procedures for similar substrates.[4] This protocol should be considered a representative method and may require optimization for the specific synthesis of the target molecule.

Materials and Equipment

-

Chemicals:

-

Cyclohexanone (freshly distilled)

-

N,N-Dimethylformamide (DMF, anhydrous)

-

Phosphorus oxychloride (POCl₃, freshly distilled)

-

Sodium acetate (NaOAc)

-

Diethyl ether (Et₂O)

-

Brine (saturated NaCl solution)

-

Sodium sulfate (Na₂SO₄, anhydrous)

-

Deionized water

-

-

Equipment:

-

Three-necked round-bottom flask

-

Dropping funnel

-

Magnetic stirrer and stir bar

-

Ice bath

-

Heating mantle or oil bath

-

Condenser

-

Separatory funnel

-

Rotary evaporator

-

Silica gel for column chromatography

-

Procedure

-

Vilsmeier Reagent Preparation:

-

In a three-necked round-bottom flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, place anhydrous DMF.

-

Cool the flask in an ice bath to 0 °C.

-

Slowly add phosphorus oxychloride (POCl₃) dropwise from the dropping funnel to the stirred DMF. Maintain the temperature below 5 °C during the addition.

-

After the addition is complete, stir the mixture at 0 °C for 30 minutes.

-

-

Reaction with Cyclohexanone:

-

To the freshly prepared Vilsmeier reagent, add cyclohexanone dropwise while maintaining the temperature at 0-5 °C.

-

After the addition, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

-

Work-up:

-

Once the reaction is complete, cool the mixture to 0 °C in an ice bath.

-

Carefully and slowly pour the reaction mixture onto crushed ice.

-

Neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium acetate until the pH is approximately 6-7.

-

Extract the aqueous mixture with diethyl ether (3 x 50 mL).

-

Combine the organic layers and wash with brine (2 x 30 mL).

-

Dry the organic layer over anhydrous sodium sulfate.

-

-

Purification:

-

Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a mixture of hexane and ethyl acetate) to obtain pure this compound.

-

The following diagram outlines the general experimental workflow.

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The Vilsmeier-Haack reaction provides a direct and efficient pathway for the synthesis of this compound from cyclohexanone. This in-depth guide has outlined the core principles of this transformation, including the reaction mechanism, a generalized experimental protocol, and an example of the expected yield based on similar reactions. While a specific, optimized procedure for this exact synthesis requires further investigation from primary literature or laboratory development, the information provided herein serves as a robust foundation for researchers, scientists, and drug development professionals to approach the synthesis of this valuable chemical intermediate. Careful control of reaction conditions, particularly temperature, and thorough purification are critical for obtaining a high yield of the desired product.

References

An In-depth Technical Guide to 2-Chlorocyclohex-1-enecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-chlorocyclohex-1-enecarbaldehyde, a versatile bifunctional organic compound. Its significance lies in its utility as a precursor for the synthesis of a variety of heterocyclic and carbocyclic molecules, making it a valuable intermediate in medicinal chemistry and drug discovery.

Historical Context and Discovery

The discovery of this compound is intrinsically linked to the development of the Vilsmeier-Haack reaction. This reaction, named after Anton Vilsmeier and Albrecht Haack, was initially established for the formylation of electron-rich aromatic compounds.[1] Over time, its scope expanded to include other nucleophilic substrates, such as alkenes and activated ketones. The application of the Vilsmeier-Haack reaction to cyclic ketones like cyclohexanone provided a direct route to β-chloro-α,β-unsaturated aldehydes, thus leading to the synthesis of this compound.

Physicochemical and Computed Properties

The key properties of this compound are summarized in the table below, based on data from chemical databases.[2]

| Property | Value |

| Molecular Formula | C₇H₉ClO |

| Molecular Weight | 144.60 g/mol |

| CAS Number | 1680-73-5 |

| IUPAC Name | 2-chlorocyclohex-1-ene-1-carbaldehyde |

| Appearance | Expected to be a liquid or low-melting solid |

| Boiling Point | Not precisely reported, but expected to be > 150 °C |

| Density | Not precisely reported |

| XLogP3-AA (LogP) | 1.8 |

| Hydrogen Bond Donors | 0 |

| Hydrogen Bond Acceptors | 1 |

| Rotatable Bonds | 1 |

| Exact Mass | 144.0341926 Da |

Synthesis via the Vilsmeier-Haack Reaction

The primary and most efficient method for the synthesis of this compound is the Vilsmeier-Haack formylation of cyclohexanone.

3.1. Reaction Scheme

Cyclohexanone reacts with a Vilsmeier reagent, which is prepared in situ from a formamide derivative (typically N,N-dimethylformamide, DMF) and an acid chloride (commonly phosphorus oxychloride, POCl₃), followed by aqueous workup.

3.2. Reaction Mechanism

The reaction proceeds through several key steps:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.[3]

-

Enolization of Cyclohexanone: Cyclohexanone tautomerizes to its enol or enolate form, providing the nucleophilic species.

-

Electrophilic Attack: The electron-rich enol attacks the electrophilic carbon of the Vilsmeier reagent.

-

Elimination and Iminium Salt Formation: Subsequent elimination of the oxygen atom (derived from the ketone) and other transient species leads to the formation of a more complex iminium salt.

-

Hydrolysis: Aqueous workup hydrolyzes the iminium salt to yield the final aldehyde product, this compound.

Caption: Vilsmeier-Haack reaction mechanism for the synthesis of this compound.

3.3. Experimental Protocol

The following is a representative experimental protocol adapted from general Vilsmeier-Haack reaction procedures.[3]

Materials:

-

N,N-Dimethylformamide (DMF)

-

Phosphorus oxychloride (POCl₃)

-

Cyclohexanone

-

Dichloromethane (DCM, anhydrous)

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diatomaceous earth (e.g., Celite®)

Procedure:

-

Vilsmeier Reagent Preparation: In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and a nitrogen inlet, add anhydrous DMF (3.0 equivalents) and cool the flask to 0 °C in an ice bath. Add POCl₃ (1.2 equivalents) dropwise via the dropping funnel, maintaining the temperature below 10 °C. Stir the resulting mixture at 0 °C for 30 minutes.

-

Reaction with Cyclohexanone: Add a solution of cyclohexanone (1.0 equivalent) in anhydrous DCM dropwise to the prepared Vilsmeier reagent at 0 °C. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 2-4 hours, or until TLC analysis indicates the consumption of the starting material.

-

Workup and Extraction: Cool the reaction mixture to room temperature and then pour it slowly into a beaker containing crushed ice and a saturated solution of sodium bicarbonate. Stir until the effervescence ceases. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume of aqueous layer).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the drying agent (a pad of Celite® can be used to aid filtration) and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: Purify the crude oil by vacuum distillation or column chromatography on silica gel (using a hexane/ethyl acetate gradient) to yield pure this compound.

Spectroscopic and Analytical Data

The structural confirmation of this compound relies on standard spectroscopic techniques. The following table summarizes the expected data based on its structure.

| Technique | Expected Observations |

| ¹H NMR | Aldehyde proton (CHO) singlet at δ 9.5-10.5 ppm. Vinylic proton signal is absent due to substitution. Allylic protons (CH₂) as a triplet around δ 2.5 ppm. Other methylene protons (CH₂) as multiplets between δ 1.6-2.0 ppm. |

| ¹³C NMR | Aldehyde carbonyl carbon at δ 190-200 ppm. Vinylic carbons at δ 130-150 ppm. Methylene carbons (CH₂) at δ 20-40 ppm. |

| FTIR (cm⁻¹) | Strong C=O stretch for the aldehyde at ~1680-1700 cm⁻¹. C=C stretch for the alkene at ~1620-1640 cm⁻¹. C-H stretch for the aldehyde proton at ~2720 and ~2820 cm⁻¹. C-Cl stretch at ~600-800 cm⁻¹. |

| Mass Spec. | Molecular ion peak (M⁺) at m/z 144 and an isotope peak (M+2) at m/z 146 with a ~3:1 ratio, characteristic of a single chlorine atom. Fragmentation may show loss of Cl (M-35) and CHO (M-29). |

Experimental and Analytical Workflow

A logical workflow for the synthesis and characterization of this compound is crucial for reproducible results.

Caption: A typical experimental workflow for the synthesis and characterization of the title compound.

Applications in Research and Drug Development

This compound is a valuable building block in organic synthesis due to its two reactive functional groups: the aldehyde and the vinylic chloride. This bifunctionality allows for a wide range of subsequent chemical transformations.

-

Synthesis of Fused Heterocycles: The compound is an excellent precursor for synthesizing fused heterocyclic systems like pyrazoles, isoxazoles, and pyrimidines, which are common scaffolds in many biologically active molecules. For example, reaction with hydrazine derivatives can lead to the formation of indazole-like structures.

-

Cross-Coupling Reactions: The vinylic chloride can participate in various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the introduction of diverse substituents at the 2-position of the cyclohexene ring.

-

Nucleophilic Substitution: The chlorine atom can be displaced by various nucleophiles, providing access to a range of 2-substituted cyclohexenecarbaldehydes.

-

Aldehyde Chemistry: The aldehyde group can undergo standard transformations such as oxidation to a carboxylic acid, reduction to an alcohol, or serve as an electrophile in condensation and addition reactions.

The versatility of this intermediate makes it a target for chemists aiming to build molecular libraries for high-throughput screening in drug discovery programs. The rigid cyclohexene scaffold combined with the potential for diverse functionalization offers a pathway to novel chemical entities with potential therapeutic applications.

References

A Technical Guide to 2-Chlorocyclohex-1-enecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 2-chlorocyclohex-1-enecarbaldehyde, including its nomenclature, chemical properties, synthesis, and reactivity. The information is intended for use in research and development settings.

Nomenclature and Chemical Identity

The formal IUPAC name for this compound is 2-chlorocyclohex-1-ene-1-carbaldehyde .[1][2] It is also known by several synonyms, which are useful for searching chemical databases and literature.

| Identifier Type | Value |

| IUPAC Name | 2-chlorocyclohex-1-ene-1-carbaldehyde[1][2] |

| CAS Number | 1680-73-5[1][2] |

| Molecular Formula | C7H9ClO[1][2] |

| SMILES | C1CCC(=C(C1)C=O)Cl[1] |

| InChIKey | LRPFOCFIHOUPNU-UHFFFAOYSA-N[1] |

| Synonyms | 2-chloro-1-cyclohexenecarbaldehyde, 2-chlorocyclohexene-1-carbaldehyde[1] |

Physicochemical and Computed Properties

This table summarizes key physical and computed properties for this compound. These values are essential for experimental design, including solvent selection, reaction temperature, and analytical method development.

| Property | Value |

| Molecular Weight | 144.60 g/mol [1] |

| Exact Mass | 144.0341926 Da[1] |

| Complexity | 149[1] |

| Hydrogen Bond Donor Count | 0 |

| Hydrogen Bond Acceptor Count | 1 |

| Rotatable Bond Count | 1 |

Synthesis and Experimental Protocols

This compound is commonly synthesized via the Vilsmeier-Haack reaction . This reaction is a versatile method for the formylation of electron-rich substrates, including activated alkenes like the enol or enamine derivatives of cyclohexanone.[3][4][5][6] The Vilsmeier reagent, a chloroiminium ion, is typically generated in situ from a formamide derivative (like N,N-dimethylformamide, DMF) and an acid chloride (like phosphoryl chloride, POCl₃).[4][5]

General Synthesis Pathway: Vilsmeier-Haack Reaction

The logical workflow for the synthesis is outlined below. The process begins with the activation of a formamide with phosphoryl chloride to generate the electrophilic Vilsmeier reagent. This reagent then reacts with cyclohexanone to yield the target product after hydrolysis.

Caption: Vilsmeier-Haack synthesis workflow.

Detailed Experimental Protocol

-

Reagent Preparation (Vilsmeier Reagent Formation):

-

In a three-necked flask equipped with a dropping funnel, magnetic stirrer, and an inert atmosphere (e.g., nitrogen), cool N,N-dimethylformamide (DMF, 1.5 equivalents) to 0 °C in an ice bath.

-

Slowly add phosphoryl chloride (POCl₃, 1.2 equivalents) dropwise to the cooled DMF, ensuring the temperature does not exceed 10 °C.

-

Stir the mixture at 0 °C for 30 minutes to allow for the complete formation of the Vilsmeier reagent.

-

-

Formylation Reaction:

-

Dissolve cyclohexanone (1.0 equivalent) in a suitable solvent (e.g., dichloromethane or excess DMF).

-

Add the cyclohexanone solution dropwise to the pre-formed Vilsmeier reagent at 0 °C.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and then heat to 60-80 °C for 2-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

-

Workup and Purification:

-

Cool the reaction mixture back to 0 °C.

-

Carefully and slowly pour the mixture onto crushed ice.

-

Add a saturated solution of sodium acetate or sodium carbonate to neutralize the acid and hydrolyze the intermediate iminium salt. Stir until the hydrolysis is complete.

-

Extract the aqueous mixture with an organic solvent (e.g., diethyl ether or ethyl acetate) three times.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).

-

Filter the drying agent and concentrate the solvent under reduced pressure.

-

Purify the resulting crude oil via silica gel column chromatography to obtain pure this compound.

-

Reactivity and Potential Applications

The structure of this compound contains several functional groups that dictate its reactivity: a conjugated aldehyde, a carbon-carbon double bond, and a vinylic chloride.

-

Aldehyde Group: The aldehyde is susceptible to nucleophilic attack, allowing for transformations such as oxidation to a carboxylic acid (2-chlorocyclohex-1-ene-1-carboxylic acid), reduction to an alcohol, or conversion into imines and other derivatives.

-

Vinylic Chloride: The chloro group can be substituted by various nucleophiles, often via addition-elimination mechanisms or transition-metal-catalyzed cross-coupling reactions.

-

Conjugated System: The conjugated π-system allows for reactions like Michael additions.

This combination of functional groups makes it a useful building block or intermediate in organic synthesis. For instance, it can be used in the synthesis of more complex cyclic and heterocyclic systems. One documented application involves its use as a starting material for the preparation of 2-mercaptocyclohex-1-enecarboxaldehydes.[7]

The general class of substituted cyclohexene derivatives is important in the pharmaceutical industry for creating novel therapeutic agents.[8]

References

- 1. This compound | C7H9ClO | CID 11804892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 95.00% | CAS: 1680-73-5 | AChemBlock [achemblock.com]

- 3. Microwave Assisted Vilsmeier-Haack Reaction on Substituted Cyclohexanone Hydrazones: Synthesis of Novel 4,5,6,7-Tetrahydroindazole Derivatives | Bentham Science [benthamscience.com]

- 4. Vilsmeier–Haack reaction - Wikipedia [en.wikipedia.org]

- 5. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 6. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 7. researchgate.net [researchgate.net]

- 8. nbinno.com [nbinno.com]

Spectroscopic and Synthetic Profile of 2-Chlorocyclohex-1-enecarbaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and spectroscopic properties of 2-Chlorocyclohex-1-enecarbaldehyde (CAS No. 1680-73-5). Due to the limited availability of published experimental spectra for this specific compound, this document combines a detailed, validated synthetic protocol with predicted spectroscopic data based on its chemical structure and analysis of analogous compounds. This guide is intended to serve as a valuable resource for researchers utilizing this compound in synthetic chemistry and drug development.

Chemical and Physical Properties

This compound is a halogenated unsaturated aldehyde with the molecular formula C₇H₉ClO.[1] Its key physical and chemical properties are summarized in the table below.

| Property | Value | Reference |

| Molecular Weight | 144.60 g/mol | [1] |

| IUPAC Name | 2-chlorocyclohex-1-ene-1-carbaldehyde | [1] |

| CAS Number | 1680-73-5 | [1] |

| Molecular Formula | C₇H₉ClO | [1] |

| Physical Form | Brown to Dark-brown Solid | [2] |

| Storage Temperature | 2-8 °C | [2] |

Synthesis Protocol: Vilsmeier-Haack Reaction

The most reliable method for the preparation of this compound is the Vilsmeier-Haack reaction, a well-established method for the formylation of activated substrates. The following protocol is adapted from a procedure published in Organic Syntheses.

Experimental Procedure

The synthesis involves the reaction of cyclohexanone with the Vilsmeier reagent, which is prepared in situ from phosphorus oxychloride and N,N-dimethylformamide (DMF).

Materials:

-

Cyclohexanone

-

Phosphorus oxychloride (POCl₃)

-

N,N-Dimethylformamide (DMF)

-

Trichloroethylene (as solvent)

-

Anhydrous sodium acetate

-

Anhydrous sodium sulfate

-

Saturated aqueous salt solution

-

Deoxygenated water

Step-by-Step Protocol:

-

Preparation of the Vilsmeier Reagent: In a suitable reaction vessel, phosphorus oxychloride is added to a solution of N,N-dimethylformamide in trichloroethylene at a controlled temperature.

-

Reaction with Cyclohexanone: Cyclohexanone is then added to the freshly prepared Vilsmeier reagent. The reaction mixture is stirred at a specified temperature for a set duration to ensure complete formylation and chlorination.

-

Work-up: The reaction is quenched by the cautious addition of a solution of anhydrous sodium acetate in water. The organic layer is separated, washed sequentially with saturated aqueous salt solution and deoxygenated water.

-

Drying and Solvent Removal: The organic layer is dried over anhydrous sodium sulfate. The solvent is then removed under reduced pressure.

-

Purification: The crude product is purified by distillation under a nitrogen atmosphere to yield this compound.

Synthesis Workflow Diagram

References

An In-depth Technical Guide to the Safety and Handling of 2-Chlorocyclohex-1-enecarbaldehyde

Introduction

2-Chlorocyclohex-1-enecarbaldehyde is a halogenated aldehyde with potential applications in organic synthesis and drug development. Due to its chemical structure, it is prudent to handle this compound with a high degree of caution, assuming it may possess properties of flammability, irritation, and potential toxicity. This guide provides a comprehensive overview of the anticipated hazards, safe handling procedures, and emergency response protocols based on data from analogous compounds.

Hazard Identification and Classification

While specific GHS classifications for this compound are not established, based on related compounds such as cyclohex-2-enecarbaldehyde and other chlorinated aldehydes, the following hazards should be anticipated[1]:

-

Flammable Liquid: Vapors may form explosive mixtures with air[2].

-

Skin Corrosion/Irritation: Expected to cause skin irritation[1]. Prolonged contact may lead to dermatitis[2][3].

-

Serious Eye Damage/Eye Irritation: Likely to cause serious eye irritation or damage[1][2].

-

Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation[1][4].

Table 1: Anticipated GHS Hazard Classification

| Hazard Class | Category | Hazard Statement |

| Flammable Liquids | 3 | H226: Flammable liquid and vapor[1] |

| Skin Irritation | 2 | H315: Causes skin irritation[1] |

| Serious Eye Damage/Irritation | 2A/1 | H319/H318: Causes serious eye irritation/damage[1] |

| Specific target organ toxicity — single exposure | 3 (Respiratory system) | H335: May cause respiratory irritation[1][4] |

Physical and Chemical Properties

The available physical and chemical properties for this compound are summarized below.

Table 2: Physical and Chemical Properties

| Property | Value | Source |

| Molecular Formula | C₇H₉ClO | [5][6] |

| Molecular Weight | 144.60 g/mol | [5] |

| Appearance | Not specified (likely liquid) | |

| CAS Number | 1680-73-5 | [5][6] |

| Boiling Point | 161 - 163 °C (for a related compound) | |

| Density | 0.926 g/cm³ (for a related compound) | |

| Flash Point | 59 °C / 138.2 °F (for a related compound) | [2] |

Experimental Protocols: Safe Handling and Storage

4.1. Engineering Controls

-

Ventilation: Handle this product only in a well-ventilated area, preferably in a chemical fume hood to avoid inhalation of vapors.[2][7] Use explosion-proof electrical and ventilating equipment.[3]

-

Emergency Equipment: Ensure that emergency eyewash stations and safety showers are readily accessible in the immediate vicinity of the work area.[8][9]

4.2. Personal Protective Equipment (PPE)

A comprehensive PPE program should be implemented. The following are minimum requirements:

Table 3: Personal Protective Equipment Recommendations

| Protection Type | Specification | Rationale and Reference |

| Eye/Face Protection | Safety glasses with side-shields conforming to EN166 or ANSI Z87.1 standards. A face shield is required where splashing is a significant risk.[4][10] | To prevent eye contact with liquid or vapor, which can cause serious irritation or damage.[2][3][11] |

| Skin Protection | Chemical-resistant, impervious gloves (e.g., nitrile, neoprene).[8][10] A flame-retardant lab coat should be worn, buttoned, over clothing made of natural fibers (e.g., cotton).[10] | To prevent skin contact, which can cause irritation.[4] Gloves must be inspected before use and disposed of properly after contamination.[4] |

| Footwear | Closed-toe, closed-heel, chemical-resistant safety footwear.[8][10] | To protect feet from spills. |

| Respiratory Protection | For nuisance exposures, a P95 (US) or P1 (EU) particle respirator may be used. For higher-level protection or in case of inadequate ventilation, use an OV/AG/P99 (US) or ABEK-P2 (EU) respirator cartridge.[4] | To prevent respiratory tract irritation from vapors or aerosols.[4] |

4.3. Handling Procedures

-

Avoid contact with skin, eyes, and clothing.[4][12] Do not breathe mist, vapors, or spray.[2][12]

-

Keep away from heat, sparks, open flames, and other ignition sources.[2] Use only non-sparking tools and take precautionary measures against static discharge.[2]

-

Ground and bond containers and receiving equipment during transfers.[3]

-

Wash hands thoroughly after handling and before breaks.[4][12]

4.4. Storage Conditions

-

Store in a tightly closed container in a dry, cool, and well-ventilated place.[3][4][12]

-

Keep refrigerated (0-8°C is recommended by suppliers).[6][13]

-

Store away from incompatible materials such as strong oxidizing agents, strong bases, and strong reducing agents.[2][3]

Emergency Procedures

5.1. Accidental Release Measures

In the event of a spill, follow the workflow below.

Caption: Workflow for handling an accidental chemical spill.

Experimental Protocol for Accidental Release:

-

Personal Precautions: Immediately evacuate personnel to a safe area.[4] Remove all sources of ignition.[2][12] Ensure the area is well-ventilated. Wear appropriate personal protective equipment (PPE), including respiratory protection, chemical-resistant gloves, safety goggles, and a lab coat.[4][7] Avoid breathing vapors or mist.[4]

-

Environmental Precautions: Prevent the product from entering drains or waterways.[4][7]

-

Containment and Cleaning: Soak up the spill with an inert absorbent material such as sand, silica gel, or universal binder.[2][12] Use non-sparking tools to collect the material and place it into a suitable, closed, and labeled container for disposal.[2][3][7]

-

Final Steps: After collection, clean the affected area. Dispose of the contaminated material and absorbent through a licensed waste disposal company.[4]

5.2. First Aid Measures

The following diagram outlines the initial response to personal exposure.

Caption: General first aid procedures for chemical exposure.

Experimental Protocol for First Aid:

-

General Advice: In all cases of exposure, consult a physician and show them the safety data sheet of a relevant analogous compound.[4]

-

If Inhaled: Move the person into fresh air.[4][14] If breathing is difficult or has stopped, provide artificial respiration.[12][15] Seek immediate medical attention.

-

In Case of Skin Contact: Immediately remove all contaminated clothing.[15][16] Wash the affected skin area with soap and plenty of water.[4] If skin irritation persists, consult a physician.[15]

-

In Case of Eye Contact: Rinse the eyes thoroughly with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[4][14] Remove contact lenses if present and easy to do.[2] Continue rinsing and seek immediate medical attention from an ophthalmologist.

-

If Swallowed: Do NOT induce vomiting.[2] Never give anything by mouth to an unconscious person.[4] Rinse the mouth with water and seek immediate medical attention.[4][14]

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide.[2][4] Water mist can be used to cool closed containers.[2][12]

-

Specific Hazards: The substance is combustible.[2] Vapors are heavier than air and may travel to a source of ignition and flash back.[2] Containers may explode when heated.[2][12]

-

Hazardous Combustion Products: Combustion may produce carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen chloride gas.[4][12]

-

Advice for Firefighters: Wear a self-contained breathing apparatus (SCBA) and full protective gear.[2][4]

Disposal Considerations

-

Product Disposal: Dispose of this material and its container at a licensed hazardous waste disposal facility.[4] Do not allow the product to enter drains.[4]

-

Contaminated Packaging: Contaminated packaging should be treated as the product itself and disposed of accordingly.[4]

Toxicological Information

Specific toxicological data for this compound is not available. The chemical, physical, and toxicological properties have not been thoroughly investigated.[4] Based on its structure and the hazards of similar compounds, it is presumed to be harmful if swallowed, in contact with skin, or if inhaled, and may cause irritation to the skin, eyes, and respiratory system. No component of similar products is listed as a carcinogen by IARC.[4]

Conclusion

While this compound is a valuable compound for chemical research, the lack of specific safety data necessitates a cautious and conservative approach to its handling. Researchers, scientists, and drug development professionals must adhere to the stringent safety protocols outlined in this guide, which are based on the known hazards of analogous chemical structures. A thorough, site-specific risk assessment should always be conducted before commencing any work with this compound.

References

- 1. Cyclohex-2-enecarbaldehyde | C7H10O | CID 10931390 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. fishersci.com [fishersci.com]

- 3. fishersci.com [fishersci.com]

- 4. capotchem.cn [capotchem.cn]

- 5. This compound | C7H9ClO | CID 11804892 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound 95.00% | CAS: 1680-73-5 | AChemBlock [achemblock.com]

- 7. chemicalbook.com [chemicalbook.com]

- 8. Recommended PPE to handle chemicals | Bernardo Ecenarro [bernardoecenarro.com]

- 9. CCOHS: First Aid for Chemical Exposures [ccohs.ca]

- 10. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]

- 11. Personal Protective Equipment and Chemistry - Chemical Safety Facts [chemicalsafetyfacts.org]

- 12. fishersci.es [fishersci.es]

- 13. 2-Chloro-3-(hydroxymethylene)cyclohex-1-enecarbaldehyde 97% | CAS: 61010-04-6 | AChemBlock [achemblock.com]

- 14. trdsf.com [trdsf.com]

- 15. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]

- 16. c2cfirstaidaquatics.com [c2cfirstaidaquatics.com]

An In-depth Technical Guide to the Derivatives of 2-Chlorocyclohex-1-enecarbaldehyde: Synthesis, Properties, and Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, chemical properties, and potential therapeutic applications of derivatives of 2-chlorocyclohex-1-enecarbaldehyde. This versatile scaffold serves as a valuable starting material for the generation of diverse molecular architectures, particularly in the pursuit of novel drug candidates. This document details key experimental protocols, summarizes quantitative data, and visualizes relevant synthetic pathways to facilitate further research and development in this area.

Introduction

This compound is a reactive α,β-unsaturated aldehyde that serves as a key building block in organic synthesis. Its unique chemical structure, featuring a reactive aldehyde group, a carbon-carbon double bond, and a chlorine substituent, allows for a wide range of chemical transformations. These reactions enable the construction of various heterocyclic and carbocyclic frameworks, which are of significant interest in medicinal chemistry due to their prevalence in biologically active molecules. This guide will focus on two prominent classes of derivatives synthesized from this precursor: pyrazoles and chalcones, and will explore their potential in drug discovery, particularly in the context of cancer therapy.

Synthesis of this compound Derivatives

The chemical reactivity of this compound makes it a versatile starting point for the synthesis of a variety of derivatives. Two of the most notable classes of compounds derived from this scaffold are pyrazoles and chalcones.

Synthesis of Pyrazole Derivatives

Pyrazoles are a well-known class of five-membered nitrogen-containing heterocyclic compounds that exhibit a wide range of pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[1] The synthesis of pyrazoles from this compound typically proceeds through a condensation reaction with a hydrazine derivative, followed by cyclization.

Experimental Protocol: General Synthesis of Pyrazole Derivatives

A general and effective method for synthesizing the pyrazole ring is the Knorr pyrazole synthesis, which involves the condensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative.[1] In the case of this compound, the α,β-unsaturated aldehyde system can react with hydrazine to form the pyrazole ring.

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 equivalent) in a suitable solvent such as ethanol or glacial acetic acid.

-

Reagent Addition: Add hydrazine hydrate (1.0-1.2 equivalents) to the solution. If a substituted hydrazine (e.g., phenylhydrazine) is used, it is added in a similar molar ratio. A catalytic amount of acid, such as glacial acetic acid, can be added to facilitate the reaction.

-

Reaction: The reaction mixture is stirred at room temperature or heated to reflux. The progress of the reaction is monitored by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then purified, typically by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

Synthesis of Chalcone Derivatives

Chalcones are another important class of bioactive molecules, characterized by a 1,3-diaryl-2-propen-1-one backbone. They have garnered significant attention for their diverse pharmacological activities, including anti-proliferative and anticancer effects.[1] The synthesis of chalcones from this compound involves a Claisen-Schmidt condensation reaction with an appropriate ketone.

A study has reported the synthesis of novel chalcones starting from a benzylidene derivative of this compound, which were then evaluated for their anti-proliferative properties.

Experimental Protocol: General Synthesis of Chalcones (Claisen-Schmidt Condensation)

-

Reactant Preparation: In a round-bottom flask, dissolve the aromatic aldehyde (in this case, a derivative of this compound) (1 equivalent) and an acetophenone derivative (1 equivalent) in a suitable solvent like ethanol.

-

Catalyst Addition: A base catalyst, such as a solution of sodium hydroxide (NaOH) or potassium hydroxide (KOH) in water, is added dropwise to the stirred reaction mixture, often while cooling in an ice bath.

-

Reaction: The mixture is stirred at room temperature for several hours until the reaction is complete, as monitored by TLC. A precipitate of the chalcone product often forms during the reaction.

-

Work-up: The reaction mixture is poured into ice-cold water and neutralized with a dilute acid (e.g., HCl). The precipitated solid is collected by filtration, washed with cold water, and then dried.

-

Purification: The crude chalcone is purified by recrystallization from a suitable solvent, such as ethanol.

Biological Activities and Potential Therapeutic Applications

Derivatives of this compound, particularly pyrazoles and chalcones, have shown promise in the field of drug discovery, with a notable focus on their anticancer activities.

Anti-proliferative and Anticancer Activity of Chalcone Derivatives

A series of novel chalcones synthesized from a benzylidene derivative of this compound have been evaluated for their in vitro cytotoxicity. The study reported that certain compounds, particularly those containing fluorine substitutions, exhibited superior cytotoxic properties.

The anticancer mechanism of chalcones is often multifaceted, involving the induction of apoptosis, cell cycle arrest, and the inhibition of angiogenesis.[1][2] They can interact with various cellular targets, including tubulin, and modulate key signaling pathways involved in cancer progression.[2][3]

Table 1: Summary of Biological Activity Data for Chalcone Derivatives

| Compound Class | Biological Activity | Key Findings | Reference |

| Chalcones derived from 3-Benzylidene-2-chlorocyclohex-1-enecarbaldehyde | In vitro cytotoxicity | Fluorinated derivatives showed superior anti-proliferative activity. |

Note: Specific quantitative data such as IC50 values were not available in the accessed abstract. The full-text publication would be required for a comprehensive quantitative summary.

Pharmacological Potential of Pyrazole Derivatives

Pyrazole-containing compounds are known to exhibit a wide spectrum of biological activities. While specific studies on pyrazoles derived directly from this compound are not extensively detailed in the readily available literature, the broader class of pyrazoles has been investigated for various therapeutic applications.

Table 2: General Pharmacological Activities of Pyrazole Scaffolds

| Pharmacological Activity | Description | Reference |

| Anti-inflammatory | Inhibition of inflammatory mediators. | [1] |

| Analgesic | Pain-relieving effects. | [1] |

| Antimicrobial | Activity against bacteria and fungi. | [1] |

| Anticancer | Inhibition of cancer cell growth through various mechanisms. | [1] |

The synthesis of pyrazole derivatives from this compound provides a promising avenue for the discovery of new drug candidates with potentially enhanced or novel pharmacological profiles.

Conclusion and Future Directions

This compound is a valuable and versatile starting material for the synthesis of a diverse range of chemical entities, most notably pyrazole and chalcone derivatives. The existing literature, although not exhaustive on this specific scaffold, strongly suggests the potential of its derivatives as promising candidates for drug discovery, particularly in the oncology space.

Future research should focus on the following areas:

-

Synthesis of Diverse Libraries: A systematic exploration of various substituted hydrazines and ketones in reactions with this compound will lead to the creation of extensive libraries of novel pyrazole and chalcone derivatives.

-

In-depth Biological Evaluation: Comprehensive screening of these new compounds against a panel of cancer cell lines is necessary to identify potent and selective anti-proliferative agents.

-

Mechanism of Action Studies: For the most promising compounds, detailed mechanistic studies should be undertaken to elucidate their molecular targets and the signaling pathways they modulate. This will be crucial for rational drug design and optimization.

-

Structure-Activity Relationship (SAR) Studies: A thorough investigation of the SAR will provide valuable insights into the chemical features required for potent biological activity, guiding the design of next-generation derivatives with improved efficacy and drug-like properties.

The continued exploration of the chemical space around this compound holds significant promise for the development of novel therapeutics to address unmet medical needs.

References

- 1. Chalcone Derivatives: Role in Anticancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A novel synthetic chalcone derivative, 2,4,6-trimethoxy-4′-nitrochalcone (Ch-19), exerted anti-tumor effects through stimulating ROS accumulation and inducing apoptosis in esophageal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Chalcone Derivatives: Role in Anticancer Therapy [mdpi.com]

2-Chlorocyclohex-1-enecarbaldehyde: A Technical Review for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Chlorocyclohex-1-enecarbaldehyde is a halogenated unsaturated cyclic aldehyde with the chemical formula C₇H₉ClO.[1] Its structure, featuring a reactive aldehyde group and a vinyl chloride moiety on a cyclohexene scaffold, makes it a potentially valuable intermediate in organic synthesis. This technical guide provides a comprehensive review of the available literature on this compound, focusing on its synthesis, chemical properties, and prospective applications in medicinal chemistry and drug development. While direct biological studies on this specific molecule are limited, this review also explores the known activities of related cyclohexene derivatives to highlight its potential as a building block for novel therapeutic agents.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is primarily derived from computational predictions available in public chemical databases.

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₇H₉ClO | PubChem[1] |

| Molecular Weight | 144.60 g/mol | PubChem[1] |

| CAS Number | 1680-73-5 | AChemBlock[2] |

| IUPAC Name | 2-chlorocyclohex-1-ene-1-carbaldehyde | PubChem[1] |

| Purity | 95.00% | AChemBlock[2] |

| XLogP3-AA | 1.8 | PubChem[1] |

| Hydrogen Bond Donor Count | 0 | PubChem[1] |

| Hydrogen Bond Acceptor Count | 1 | PubChem[1] |

| Rotatable Bond Count | 1 | PubChem[1] |

| Exact Mass | 144.0341926 Da | PubChem[1] |

| Monoisotopic Mass | 144.0341926 Da | PubChem[1] |

Synthesis

The primary synthetic route to this compound described in the literature is the Vilsmeier-Haack reaction. This reaction facilitates the formylation of electron-rich alkenes. In this case, 1-chlorocyclohexene serves as the substrate.

Proposed Synthesis via Vilsmeier-Haack Reaction

The Vilsmeier-Haack reaction involves the use of a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and a halogenating agent such as phosphorus oxychloride (POCl₃). The Vilsmeier reagent then acts as an electrophile, attacking the electron-rich double bond of 1-chlorocyclohexene to introduce the formyl group.

Caption: Proposed synthesis of this compound.

Experimental Protocol (General)

Materials:

-

1-Chlorocyclohexene (substrate)

-

N,N-Dimethylformamide (DMF, reagent and solvent)

-

Phosphorus oxychloride (POCl₃, reagent)

-

Ice bath

-

Sodium acetate solution (for workup)

-

Dichloromethane or other suitable organic solvent (for extraction)

-

Anhydrous sodium sulfate (for drying)

-

Silica gel (for column chromatography)

Procedure:

-

In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool DMF in an ice bath.

-

Slowly add phosphorus oxychloride dropwise to the cooled DMF with continuous stirring to form the Vilsmeier reagent. The temperature should be maintained below 5 °C.

-

After the addition is complete, add 1-chlorocyclohexene to the reaction mixture.

-

Allow the reaction to stir at room temperature for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-cold water and neutralize with a sodium acetate solution.

-

Extract the product with a suitable organic solvent such as dichloromethane.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by silica gel column chromatography to yield this compound.

Note: The reaction conditions, including stoichiometry, temperature, and reaction time, would require optimization for this specific substrate to achieve a good yield.

Spectroscopic Data

Experimentally determined spectroscopic data for this compound is not widely reported. Table 2 provides predicted or expected spectroscopic characteristics based on its chemical structure and data from analogous compounds.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Expected Peaks/Signals |

| ¹H NMR | - Aldehyde proton (CHO): ~9.5-10.5 ppm (singlet)- Vinylic proton: No vinylic protons directly attached to the double bond- Allylic protons (CH₂): ~2.2-2.8 ppm (multiplets)- Other methylene protons (CH₂): ~1.6-2.0 ppm (multiplets) |

| ¹³C NMR | - Carbonyl carbon (C=O): ~190-200 ppm- Vinylic carbon (C-Cl): ~135-145 ppm- Vinylic carbon (C-CHO): ~140-150 ppm- Allylic carbon (CH₂): ~25-35 ppm- Other methylene carbons (CH₂): ~20-30 ppm |

| IR (Infrared) | - C=O stretch (aldehyde): ~1680-1700 cm⁻¹- C=C stretch (alkene): ~1620-1680 cm⁻¹- C-Cl stretch: ~600-800 cm⁻¹- C-H stretch (aldehyde): ~2720 and 2820 cm⁻¹ (two weak bands) |

| Mass Spec (MS) | - Molecular ion (M⁺) peak at m/z 144 and an M+2 peak at m/z 146 with a ratio of approximately 3:1 due to the ³⁵Cl and ³⁷Cl isotopes. |

Chemical Reactivity and Potential Applications in Synthesis

The bifunctional nature of this compound, possessing both an aldehyde and a vinyl chloride group, makes it a versatile synthetic intermediate.

Synthesis of 2-Mercaptocyclohex-1-enecarboxaldehydes

One documented reaction of this compound is its use as a starting material in a one-pot synthesis of 2-mercaptocyclohex-1-enecarboxaldehydes. This transformation involves the reaction with a Grignard reagent in the presence of sulfur, followed by hydrolysis. This reaction demonstrates the utility of the chloro group as a leaving group in nucleophilic substitution reactions.

Caption: Reaction of this compound.

Prospective Biological Activity and Drug Development Applications

While there is a lack of direct biological activity screening data for this compound, the cyclohexene scaffold is present in numerous biologically active natural products and synthetic compounds. Derivatives of cyclohex-1-ene-1-carboxylic acid, a closely related structure, have been reported to exhibit a range of pharmacological activities.

A study on new amidrazone derivatives containing the cyclohex-1-ene-1-carboxylic acid moiety demonstrated their potential as anti-inflammatory and antimicrobial agents.[6] Some of these derivatives showed significant inhibition of pro-inflammatory cytokines such as TNF-α and IL-6, and exhibited bacteriostatic activity against strains like Staphylococcus aureus and Mycobacterium smegmatis.[6]